![molecular formula C13H20N4OS B2789172 1-(2-(piperazin-1-yl)ethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 920368-23-6](/img/structure/B2789172.png)

1-(2-(piperazin-1-yl)ethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . Piperazine itself is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .

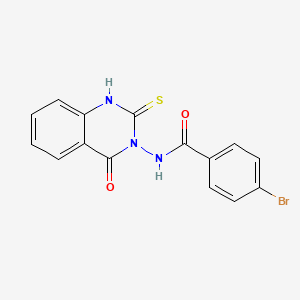

Molecular Structure Analysis

The compound contains a piperazine ring, a pyrimidine ring, and a cyclopentane ring. The presence of these rings may contribute to the compound’s stability and possibly its biological activity .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the nitrogen atoms in the piperazine ring and the sulfur atom in the thioxo group. These atoms are known to be sites of reactivity in other compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the nitrogen and sulfur atoms could potentially make the compound polar, influencing its solubility in different solvents .Applications De Recherche Scientifique

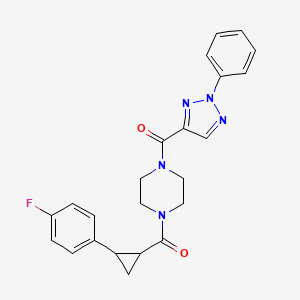

- Among the analogues tested, 10ec displayed the highest cytotoxicity with an IC50 value of 0.99 ± 0.01 μM against BT-474 breast cancer cells .

- It binds to the colchicine binding site of tubulin, which is crucial for microtubule assembly and cell division .

- Flow cytometric analysis demonstrated that 10ec induces apoptosis by arresting the cell cycle at the sub-G1 and G2/M phases .

- In silico studies suggest that sulfonyl piperazine-integrated triazole conjugates, including 10ec , possess drug-like properties .

Cytotoxic Activity Against Cancer Cells

Tubulin Polymerization Inhibition

Apoptosis Induction

Cell Cycle Arrest

Drug-Like Properties

PI3K/mTOR Inhibitors

Orientations Futures

Mécanisme D'action

Target of Action

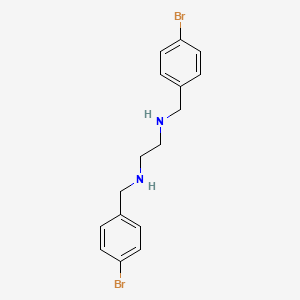

The primary target of this compound is the α2-adrenergic receptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .

Mode of Action

The compound acts as an antagonist of the α2-adrenergic receptor . This means it binds to the receptor and blocks its activity, preventing the normal response. Additionally, it acts as a partial agonist of the 5-HT1A receptor

Biochemical Pathways

Given its interaction with the α2-adrenergic and 5-ht1a receptors, it likely influencesneurotransmitter release and neuronal excitability . These effects could have downstream impacts on various physiological processes, including mood regulation and response to stress .

Pharmacokinetics

Given its structural similarity to other piperazine derivatives, it may have similar pharmacokinetic characteristics .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its influence on neurotransmitter systems. By antagonizing the α2-adrenergic receptor and partially agonizing the 5-HT1A receptor, it could alter neuronal signaling and potentially influence behaviors and physiological responses associated with these neurotransmitter systems .

Propriétés

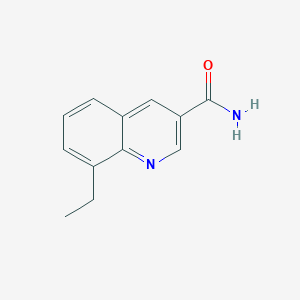

IUPAC Name |

1-(2-piperazin-1-ylethyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4OS/c18-13-15-12(19)10-2-1-3-11(10)17(13)9-8-16-6-4-14-5-7-16/h14H,1-9H2,(H,15,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQZPXPIMVWFIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)N(C(=O)NC2=S)CCN3CCNCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(4-methylphenyl)-3-propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2789091.png)

![8-(3-((5-chloro-2-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2789094.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2789095.png)

![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2789099.png)

![N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2789101.png)

![methyl 2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2789102.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2789105.png)

![Methyl 4-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2789106.png)

![(Z)-ethyl 2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2789112.png)